2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester
Description
Chemical Identity and Properties 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester (CAS 1291487-33-6) is a spirocyclic compound with the molecular formula C₁₅H₁₇NO₄ and a molecular weight of 275.30 g/mol . Its systematic name reflects its unique structure: a bicyclic spiro[3.3]heptane core with two carboxylic acid ester groups. The benzyl (phenylmethyl) ester substituent at position 2 distinguishes it from related analogs. Key physicochemical properties include:
- XLogP3: 1.5 (indicating moderate lipophilicity)
- Hydrogen bond donors/acceptors: 1 and 4, respectively
- Topological polar surface area (TPSA): 66.8 Ų
- Rotatable bonds: 4 (suggesting moderate conformational flexibility) .
Synthetic and Industrial Relevance This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. Its spirocyclic architecture is valued for imparting conformational rigidity, which can enhance binding specificity in drug design .
Properties
Molecular Formula |
C15H16NO4- |
|---|---|
Molecular Weight |
274.29 g/mol |
IUPAC Name |
2-phenylmethoxycarbonyl-2-azaspiro[3.3]heptane-6-carboxylate |
InChI |
InChI=1S/C15H17NO4/c17-13(18)12-6-15(7-12)9-16(10-15)14(19)20-8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)/p-1 |
InChI Key |
TXYJSXKXMYOUBY-UHFFFAOYSA-M |
Canonical SMILES |
C1C(CC12CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Route from Cyclobutane-1,1-Dicarboxylic Acid
A prominent method involves cyclobutane-1,1-dicarboxylic acid as the starting material:
- Reduction to Dimethanol : Cyclobutane-1,1-dicarboxylic acid is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to yield 1,1-cyclobutanedimethanol.
- Sulfonation : The diol reacts with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (TEA) to form 1,1-cyclobutanedimethanol disulfonate.
- Cyclization : Treatment with 2-nitrobenzenesulfonamide in dimethyl sulfoxide (DMSO) and potassium carbonate (K₂CO₃) at 90–120°C forms 2-(2-nitrobenzenesulfonyl)-2-azaspiro[3.3]heptane.
- Deprotection and Esterification : The sulfonyl group is removed using dodecyl mercaptan and 1,8-diazabicycloundec-7-ene (DBU) in dimethylformamide (DMF), followed by benzyloxycarbonyl (Cbz) protection with benzyl chloroformate to yield the target compound.
Yield : 60–70% over five steps.
Advantages : Avoids harsh alkali conditions, scalable for industrial production.
Borohydride-Mediated Reduction and Protection
Sodium Borohydride Reduction of Oxo Intermediate
A high-yielding approach starts with tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate:
- Reduction : Sodium borohydride (NaBH₄) in methanol reduces the ketone to tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (100% yield).
- Esterification : The hydroxyl group is esterified with benzyl chloroformate in ethyl acetate (EA) and sodium bicarbonate (NaHCO₃), yielding the Cbz-protected product.
Conditions :
- Solvent: Methanol or ethyl acetate
- Temperature: 0–25°C
- Yield: >90% for reduction; 85–93% for esterification.
Spirocyclization via Naphthalene-Mediated Deprotection
Sodium Naphthalene-Driven Ring Closure
A radical-based method employs sodium naphthalene for deprotection:
- Starting Material : 2-Tosyl-2-azaspiro[3.3]heptane is dissolved in 1,2-dimethoxyethane.
- Deprotection : Freshly prepared sodium naphthalene solution is added at 0°C, cleaving the tosyl group.
- Esterification : The free amine reacts with benzyl chloroformate in DCM.
Yield : 83%.
Limitations : Requires handling reactive sodium naphthalene, limiting scalability.
Comparative Analysis of Methods
Critical Evaluation of Reaction Parameters
Solvent and Temperature Effects
Protecting Group Strategy
- Boc vs. Cbz : Boc groups (tert-butyl) are removed under acidic conditions, whereas Cbz (benzyl) requires hydrogenolysis. The choice impacts downstream functionalization.
Industrial-Scale Considerations
The CN102442934A patent highlights a 41% overall yield via a five-step sequence:
- LiAlH₄ reduction → Ts protection → cyclization → thiophenol deprotection → BOC esterification.
Key Insight : Despite moderate yield, this route is preferred for large-scale synthesis due to reproducible conditions.
Emerging Methodologies
Asymmetric Synthesis
Recent advances use N-tert-butanesulfinylimine to achieve enantioselective spirocyclization, though yields remain unpublished.
Chemical Reactions Analysis
Types of Reactions
2-CBZ-2-AZA-SPIRO[3.3]HEPTANE-6-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the CBZ protecting group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce free amines.
Scientific Research Applications
2-CBZ-2-AZA-SPIRO[3.3]HEPTANE-6-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-CBZ-2-AZA-SPIRO[3.3]HEPTANE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets. The CBZ protecting group can be removed under reductive conditions, revealing the active amine, which can then interact with enzymes or receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related azaspiro derivatives and ester-functionalized analogs.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Comparative Insights
Spirocyclic Core Variations: The spiro[3.3]heptane system in the target compound provides a compact, rigid framework compared to larger spiro systems (e.g., spiro[3.4]octane or spiro[4.5]decane in patent examples ). Derivatives like tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (CAS 1392211-51-6) introduce additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.
Ester Group Impact :
- The benzyl ester in the target compound enhances lipophilicity (XLogP3 = 1.5) relative to tert-butyl esters (e.g., XLogP3 ~1.8 for CAS 885270-86-0) but reduces it compared to hydrophobic isooctyl esters (XLogP3 ~4.5) .
- Sulfonyl-containing analogs (e.g., CAS 1237542-10-7) exhibit higher polarity (TPSA = 106.7 Ų) due to the sulfonyl group, which may improve solubility but reduce membrane permeability .
Biological and Industrial Applications: Amino-functionalized spiro compounds (e.g., CAS 1211586-09-2) are employed in peptide mimetics due to their ability to mimic amino acid side chains . The target compound’s benzyl ester group is advantageous in prodrug design, where ester hydrolysis can release active carboxylic acids in vivo .
Synthetic Flexibility :
- Patent examples (e.g., EP 4 374 877 A2 ) highlight the use of azaspiro dicarboxylates as intermediates in synthesizing kinase inhibitors or antiviral agents. The target compound’s structure aligns with these applications but lacks specific bioactivity data in the provided evidence.
Biological Activity
2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester (CAS No. 1291487-33-6) is a spirocyclic compound notable for its unique structural features and potential biological activities. The compound's molecular formula is C15H17NO4, and it is characterized by the presence of a nitrogen atom within a bicyclic framework, which may influence its interaction with biological systems.
The compound can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H17NO4 |
| Molecular Weight | 273.30 g/mol |
| CAS Number | 1291487-33-6 |
| Synonyms | 2-Cbz-2-aza-spiro[3.3]heptane-6-carboxylic acid; 2-(Phenylmethyl) 2-azaspiro[3.3]heptane-2,6-dicarboxylate |
Biological Activity Overview
Research into the biological activity of 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester indicates several potential applications in medicinal chemistry and pharmacology:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of azaspiro compounds exhibit significant antimicrobial activity against various bacterial strains. This activity may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.
- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro. The mechanism may involve interference with cell cycle progression or induction of apoptosis in cancerous cells.
- Neuroprotective Effects : Certain spirocyclic compounds have been investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
Study on Antimicrobial Activity
A study conducted by researchers at Shanghai Normal University evaluated the antimicrobial efficacy of various azaspiro derivatives, including 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid esters. The results indicated that these compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific strain tested .
Anticancer Activity Assessment
In another investigation published in Medicinal Chemistry, the anticancer properties of the compound were assessed against human cancer cell lines (e.g., HeLa and MCF-7). The study demonstrated that the compound induced apoptosis and inhibited cell growth at concentrations of 25 µM and above . The proposed mechanism involved the activation of caspase pathways leading to programmed cell death.
Neuroprotective Studies
Research published in Journal of Neurochemistry explored the neuroprotective effects of azaspiro compounds in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could significantly reduce neuronal cell death and oxidative stress markers, indicating potential therapeutic applications for neurodegenerative conditions .
The mechanism by which 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : Its structural features allow it to interact with various receptors, potentially modulating signaling pathways critical for cellular function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
